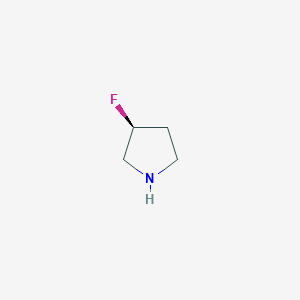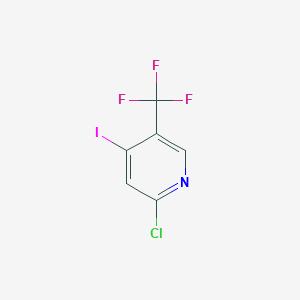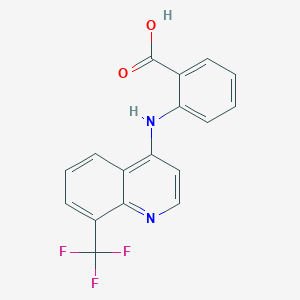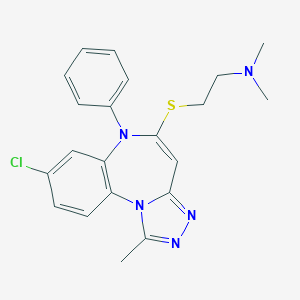![molecular formula C11H20N2O2 B138399 tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate CAS No. 128557-35-7](/img/structure/B138399.png)
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate (TBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is not fully understood. However, studies have suggested that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate can inhibit the growth of cancer cells and bacteria. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has not been extensively studied in vivo, which limits its potential applications in drug development.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate. One direction is to further investigate its mechanism of action and its potential applications in cancer treatment and antibacterial therapy. Another direction is to explore its potential applications in material science, such as the synthesis of functionalized polymers and materials. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent.
Métodos De Síntesis
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is synthesized through a series of chemical reactions that involve the use of tert-butyl carbamate, propargylamine, and 1,3-dibromopropane. The first step involves the reaction between tert-butyl carbamate and propargylamine, which results in the formation of N-tert-butyl-N-(prop-2-ynyl)carbamate. In the second step, 1,3-dibromopropane is added to the reaction mixture, which leads to the formation of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In drug discovery, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications. In material science, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a precursor for the synthesis of functionalized polymers and materials.
Propiedades
Número CAS |
128557-35-7 |
|---|---|
Nombre del producto |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-7-12-8-6-9-13-10(14)15-11(2,3)4/h1,12H,6-9H2,2-4H3,(H,13,14) |
Clave InChI |
ISGDRUJSNRUSDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNCC#C |
Sinónimos |
Carbamic acid, [3-(2-propynylamino)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



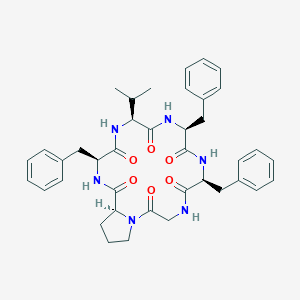
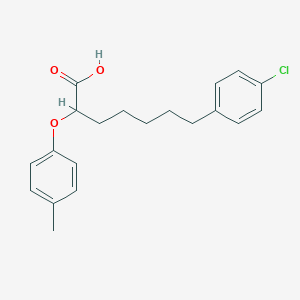
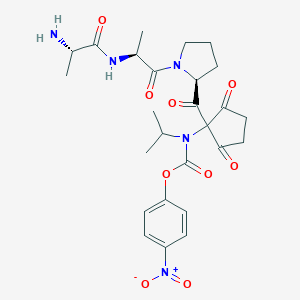
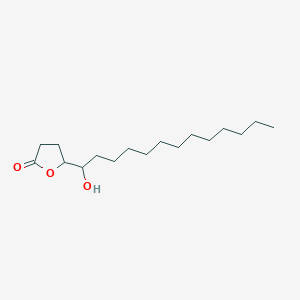
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
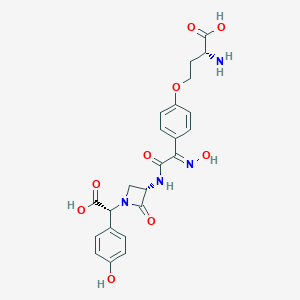
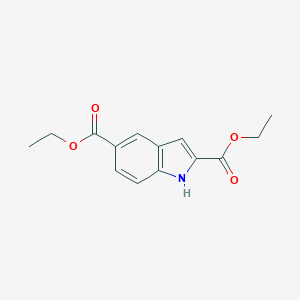
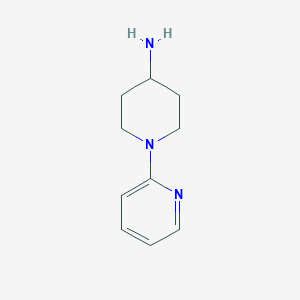
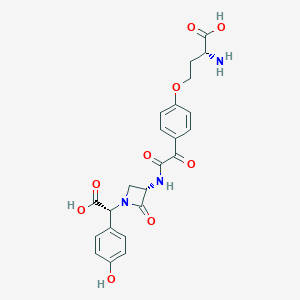
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
